3-[(Tert-butoxycarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid
Description
This compound features a tert-butoxycarbonyl (Boc)-protected amino group attached to a propanoic acid backbone, with a 4-ethoxyphenyl substituent at the β-position.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-5-21-12-8-6-11(7-9-12)13(10-14(18)19)17-15(20)22-16(2,3)4/h6-9,13H,5,10H2,1-4H3,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTLOCLQIAZRFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201156636 | |
| Record name | β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-ethoxybenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201156636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
453557-72-7 | |
| Record name | β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-ethoxybenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=453557-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-ethoxybenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201156636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials
- 3-Amino-3-(4-ethoxyphenyl)propanoic acid or its ester (e.g., ethyl ester).
- Di-tert-butyl dicarbonate (Boc₂O) as the Boc-protecting reagent.
- Base : Triethylamine (Et₃N) or sodium bicarbonate to neutralize the acid formed during Boc protection.
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) for optimal solubility and reaction control.
Stepwise Synthesis
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Effect on Yield and Purity |
|---|---|---|
| Solvent | DCM for Boc protection; THF/water for hydrolysis | DCM minimizes side reactions; THF/water optimizes hydrolysis efficiency |
| Temperature | 0–25°C for Boc protection | Lower temperatures reduce side reactions and racemization |
| Base | Triethylamine preferred over stronger bases | Prevents racemization and side reactions, improves yield |
| Reaction Time | 2–4 hours for Boc protection | Sufficient for complete conversion without degradation |
Purification and Characterization
- Purification : Extraction, acid-base work-up, recrystallization, or preparative HPLC to achieve >98% purity and enantiomeric excess.
- Characterization : Confirmed by NMR (¹H, ¹³C), mass spectrometry, and chiral HPLC.
- Enantiomeric Purity : Validated by chiral HPLC using Chiralpak® columns and optical rotation measurements.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Boc Protection of Amino Acid | 3-Amino-3-(4-ethoxyphenyl)propanoic acid | Boc₂O, Et₃N, DCM | Room temp, 2–4 h | Simple, high yield, mild conditions | Requires pure amino acid precursor |
| Multi-step Condensation-Reduction-Oxidation | 4-Ethoxybenzaldehyde, tert-butyl carbamate | NaH, NaBH₄, KMnO₄ | Varied, multi-step | Allows stereochemical control | More complex, longer synthesis |
Research Findings and Industrial Relevance
- The Boc-protection strategy is widely used in peptide synthesis and organic synthesis to protect amino groups due to its stability and ease of removal under acidic conditions.
- Industrial production may utilize continuous flow microreactor systems to improve efficiency, scalability, and sustainability, as demonstrated for related Boc-protected amino acids.
- The ethoxy substituent on the phenyl ring influences electronic properties and solubility, which can affect reaction kinetics and purification steps.
- Maintaining stereochemical integrity during synthesis is critical, especially for pharmaceutical applications, and is achieved by careful choice of base, solvent, and temperature.
Chemical Reactions Analysis
Types of Reactions
3-[(Tert-butoxycarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the ethoxyphenyl group.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Oxidizing Agents: Reagents like potassium permanganate can be used for oxidation reactions.
Major Products Formed
Deprotected Amino Acid: Removal of the Boc group yields the free amino acid, which can be further modified.
Oxidized Derivatives: Oxidation reactions can produce various oxidized forms of the ethoxyphenyl group.
Scientific Research Applications
3-[(Tert-butoxycarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid is utilized in several scientific research applications:
Proteomics: It is used in the synthesis of peptides and proteins for studying protein-protein interactions and enzyme activities.
Medicinal Chemistry: The compound serves as a building block for designing novel therapeutic agents.
Biological Research: It is employed in the development of enzyme inhibitors and other bioactive molecules.
Mechanism of Action
The mechanism of action of 3-[(Tert-butoxycarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions . Upon deprotection, the free amino group can interact with various molecular targets, facilitating the formation of peptide bonds and other biochemical interactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Aromatic Ring
The 4-ethoxyphenyl group distinguishes this compound from analogs with varying aryl substituents. Key comparisons include:
4-Methoxyphenyl Analog
- Compound: 3-[(tert-Butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid .
- Electronic effects are similar (both are electron-donating), but steric bulk differs, which may influence binding to target proteins.
4-Fluorophenyl Analog
- Compound: 3-[(tert-Butoxycarbonyl)amino]-3-(4-fluorophenyl)propanoic acid .
- Comparison :
- The fluorine atom is electron-withdrawing, altering the electronic environment of the phenyl ring.
- This analog is specifically used in developing leucine-rich repeat kinase 2 (LRRK2) inhibitors. Its melting point (152–154°C) suggests higher crystallinity compared to ethoxy/methoxy analogs.
4-Bromophenyl Analog
- Compound: (S)-3-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid .
- Comparison :
- The bromine atom enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), making it a versatile intermediate in PROTAC synthesis.
- Increased molecular weight and halogen-related toxicity may limit biological applications compared to ethoxy derivatives.
4-Nitrophenyl Analog
- Compound: (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid .
- Comparison: The nitro group (-NO₂) is strongly electron-withdrawing, increasing the acidity of the propanoic acid moiety. Primarily used as a synthetic intermediate due to its reactivity in reduction or substitution reactions.
Backbone and Functional Group Modifications
Positional Isomerism
- Compound: (R)-2-((tert-Butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid .
- Comparison: The amino group is at the α-position (C2) instead of the β-position (C3), altering steric and electronic interactions in enzyme binding pockets. Used as a precursor for type D inhibitors targeting proteases.
Heterocyclic Derivatives
- Compound: 3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid .
- Comparison :
- Incorporation of an oxadiazole ring introduces rigidity and hydrogen-bonding capability, enhancing target selectivity in drug design.
- The ethoxyphenyl group is retained, but the heterocycle may improve metabolic stability.
Pharmacological and Physicochemical Properties
Biological Activity
3-[(Tert-butoxycarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C15H21NO5
- Molecular Weight : 295.33 g/mol
- CAS Number : 500788-87-4
The compound exhibits biological activity primarily through its interaction with specific protein targets involved in cellular processes. Studies have indicated that compounds with similar structures can act as inhibitors of various enzymes, including histone deacetylases (HDACs) and kinesins, which are crucial for cell division and proliferation.
Biological Activities
- Inhibition of HDACs :
- Kinesin Inhibition :
Table 1: Summary of Biological Activities
| Activity Type | Target/Enzyme | IC50 Value | Reference |
|---|---|---|---|
| HDAC Inhibition | HDAC1-3 | 14 - 67 nM | |
| Kinesin Inhibition | HSET (KIFC1) | Micromolar range | |
| Cell Proliferation Inhibition | Cancer Cell Lines | Varies by line |
Case Study: Kinesin Inhibitors
In a study involving the discovery of new inhibitors for HSET, a series of compounds were synthesized that exhibited significant inhibition in vitro. The best candidates showed nanomolar potency and were effective in inducing multipolarity in centrosome-amplified cancer cells, leading to increased cell death rates .
Safety Profile
The safety profile of this compound has not been extensively documented. However, related compounds have been noted for potential toxicity at higher concentrations, emphasizing the need for careful dosage management in therapeutic applications.
Q & A
Q. What are the standard synthetic routes for preparing 3-[(Tert-butoxycarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid?
The synthesis typically involves:
- Amino group protection : Reacting the parent amino acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine) to introduce the Boc group .
- Substitution optimization : Coupling the Boc-protected intermediate with 4-ethoxyphenyl derivatives via nucleophilic substitution or Friedel-Crafts alkylation, depending on the backbone .
- Purification : Column chromatography (silica gel, using petroleum ether/ethyl acetate gradients) or preparative HPLC for high-purity isolation .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical techniques :
Q. What are the key stability considerations for this compound under laboratory conditions?
- Storage : Store at –20°C under inert gas (argon) to prevent Boc group hydrolysis .
- Solvent compatibility : Avoid prolonged exposure to protic solvents (e.g., water, alcohols) to minimize deprotection .
Advanced Research Questions
Q. How can reaction yields be optimized during the coupling of the Boc-protected amino acid with 4-ethoxyphenyl moieties?
- Catalytic systems : Use DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) to enhance coupling efficiency in amide bond formation .
- Solvent effects : Dichloromethane (DCM) or DMF improves solubility of aromatic intermediates, while maintaining low reaction temperatures (0–4°C) reduces side reactions .
- Stoichiometry : A 1.2:1 molar ratio of aryl halide to Boc-protected intermediate minimizes unreacted starting material .
Q. What strategies address stereochemical challenges in synthesizing enantiopure forms of this compound?
- Chiral auxiliaries : Use (S)- or (R)-configured starting materials (e.g., enantiopure amino acids) to control the α-carbon stereochemistry .
- Enzymatic resolution : Lipases or esterases can selectively hydrolyze undesired enantiomers .
- Crystallization : Diastereomeric salt formation with chiral amines (e.g., L-proline derivatives) improves enantiomeric excess (ee >98%) .
Q. How does the 4-ethoxyphenyl group influence the compound’s physicochemical properties compared to other aryl substituents?
- Lipophilicity : The ethoxy group increases logP compared to unsubstituted phenyl (e.g., logP = 2.1 vs. 1.5), enhancing membrane permeability in biological assays .
- Electronic effects : The electron-donating ethoxy group stabilizes carbocation intermediates in electrophilic reactions, altering regioselectivity .
Q. What methodologies are used to analyze potential biological interactions of this compound in drug discovery?
- In-silico docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinity to target proteins (e.g., kinases, GPCRs) .
- SPR (Surface Plasmon Resonance) : Quantifies real-time binding kinetics (ka/kd) to immobilized receptors .
- Metabolic stability assays : Liver microsome studies (human/rat) assess susceptibility to cytochrome P450-mediated degradation .
Q. How can conflicting data on bioactivity be resolved when testing derivatives of this compound?
- Structure-activity relationship (SAR) analysis : Correlate substituent variations (e.g., halogenation, alkyl chain length) with activity trends using multivariate regression .
- Counter-screening : Test compounds against off-target proteins to rule out nonspecific interactions .
- Batch reproducibility checks : Verify synthetic consistency via NMR and LCMS to exclude batch-to-batch variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
